2-[3-(benzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide
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Overview
Description
2-[3-(benzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a benzenesulfonyl group, a methoxy group, and an ethoxyphenyl group attached to a quinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(benzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through a sulfonylation reaction using benzenesulfonyl chloride and a base such as pyridine.
Methoxylation: The methoxy group can be introduced through a methylation reaction using dimethyl sulfate or methyl iodide in the presence of a base.
Ethoxyphenyl Acetamide Formation: The final step involves the acylation of the quinoline derivative with 4-ethoxyphenyl acetic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-(benzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of sulfonamide or sulfonylthiol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(benzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The benzenesulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The quinoline core can intercalate with DNA, affecting its replication and transcription processes. The methoxy and ethoxyphenyl groups may enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide
- 2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide
- 2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide
Uniqueness
The presence of the methoxy group at the 6-position of the quinoline core in 2-[3-(benzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide distinguishes it from other similar compounds
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O6S/c1-3-34-19-11-9-18(10-12-19)27-25(29)17-28-16-24(35(31,32)21-7-5-4-6-8-21)26(30)22-15-20(33-2)13-14-23(22)28/h4-16H,3,17H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIKGBPBJSLYBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)OC)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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